molecular formula C18H21N3O B11343734 (3-Methylphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

(3-Methylphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11343734
M. Wt: 295.4 g/mol
InChI Key: FCIXHUFMCPRJNO-UHFFFAOYSA-N
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Description

1-(3-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoyl group substituted with a methyl group at the third position, and a pyridinylmethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the benzoyl-piperazine intermediate.

    Alkylation: The benzoyl-piperazine intermediate is further reacted with 4-(chloromethyl)pyridine in the presence of a base like potassium carbonate to yield the final product, 1-(3-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzoyl and pyridine groups.

    Reduction: Reduced derivatives with hydrogenated benzoyl or pyridine groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

1-(3-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

1-(3-METHYLBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can be compared with other piperazine derivatives:

    Similar Compounds: 1-benzoylpiperazine, 1-(4-methylbenzoyl)piperazine, 1-(3-chlorobenzoyl)-4-[(pyridin-4-yl)methyl]piperazine.

    Uniqueness: The presence of both the 3-methylbenzoyl and pyridinylmethyl groups imparts unique chemical and biological properties to the compound, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(3-methylphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H21N3O/c1-15-3-2-4-17(13-15)18(22)21-11-9-20(10-12-21)14-16-5-7-19-8-6-16/h2-8,13H,9-12,14H2,1H3

InChI Key

FCIXHUFMCPRJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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